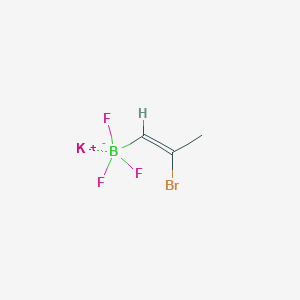

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate (KBPF) is an organobromide salt that has been widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 81-82 °C. It has been used in a variety of synthetic organic chemistry applications, including the synthesis of heterocyclic and aromatic compounds, and for the preparation of catalysts and reagents. In addition, it has been used in the synthesis of pharmaceuticals and other compounds, as well as in the preparation of polymers and other materials.

科学的研究の応用

Catalysis and Cross-Coupling Reactions

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate has been studied for its applications in catalysis and cross-coupling reactions. For example, it has been used in the Pd-catalyzed hydrogenation to produce either the (Z)- or (E)-isomer of vinylborate with high purity. This compound has been pivotal in synthesizing β-trifluoromethylstyrenes through coupling with bromo- and iodoarenes (Ramachandran & Mitsuhashi, 2015). Additionally, its involvement in the stereoselective synthesis of conjugated dienes via Suzuki-Miyaura cross-coupling reactions with alkenyl bromides has been noted. This process has enabled the creation of various conjugated dienes in moderate to excellent yields (Molander & Felix, 2005).

Synthesis of Organotrifluoroborates

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate also plays a role in the synthesis of functionalized organotrifluoroborates. A method involving the in situ reaction of n-BuLi with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with KHF(2), has been developed. This method provides a new avenue for preparing potassium organotrifluoroborates through nucleophilic substitution of the halide in potassium halomethyltrifluoroborates (Molander & Ham, 2006).

Electrochemical Applications

The compound has been employed in electrochemical methods. Specifically, potassium aryltrifluoroborates have been synthesized using an electrochemical approach for reducing corresponding aryl bromides. This method is notable for its simplicity, efficiency, and short reaction times, making it synthetically useful in various applications, including the synthesis of natural products with antiproliferative activity (Nascimento et al., 2014).

Development in Organic Chemistry

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate has contributed significantly to the development of various organic chemical reactions. It has been used in palladium-catalyzed cross-coupling reactions with organic halides in aqueous media, leading to the efficient production of styrenes, stilbenoids, and alkenylbenzenes. This compound's versatility is further highlighted by its use in diastereoselective cross-coupling with allyl and benzyl chlorides (Alacid & Nájera, 2009).

特性

IUPAC Name |

potassium;[(Z)-2-bromoprop-1-enyl]-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BBrF3.K/c1-3(5)2-4(6,7)8;/h2H,1H3;/q-1;+1/b3-2-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSHMJZMOVLPW-OLGQORCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C)Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C)\Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BBrF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)

![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)